N-methyl-N-benzyl-n-dodecylamine

Catalog No.
S14722154
CAS No.
68397-57-9
M.F
C20H35N
M. Wt
289.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-methyl-N-benzyl-n-dodecylamine

CAS Number

68397-57-9

Product Name

N-methyl-N-benzyl-n-dodecylamine

IUPAC Name

N-benzyl-N-methyldodecan-1-amine

Molecular Formula

C20H35N

Molecular Weight

289.5 g/mol

InChI

InChI=1S/C20H35N/c1-3-4-5-6-7-8-9-10-11-15-18-21(2)19-20-16-13-12-14-17-20/h12-14,16-17H,3-11,15,18-19H2,1-2H3

InChI Key

MBWNCDJKIRGSFV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(C)CC1=CC=CC=C1

N-methyl-N-benzyl-n-dodecylamine (CAS 68397-57-9) is a tertiary amine characterized by its asymmetric substitution of a methyl group, a benzyl group, and a C12 dodecyl chain [1]. In industrial material procurement, it serves as an electrophile-reactive precursor for synthesizing specialized quaternary ammonium compounds and non-leaching antimicrobial polymers [1]. Unlike fully quaternized salts, this compound retains a reactive nitrogen lone pair, enabling direct covalent grafting onto halogenated polymer backbones, such as modified guar gum [1]. Its specific C12 chain length provides an established balance of lipophilicity and aqueous compatibility, making it a targeted intermediate for custom phase-transfer catalysts and built-in biocidal thickeners where both rheological stability and antimicrobial efficacy are required [2].

Research & Procurement Fit

Pathway study
TGF-β signaling probe in CUG2-overexpressing cancer models
Unique chain-length specificity for Smad2/Snail/Twist modulation
Surfactant
Low-dosage amphiphile with reported ~0.1 mM CMC
10- to 150-fold lower CMC vs. quaternary ammonium derivatives
Synthetic intermediate
Single-step precursor to benzododecinium QAC disinfectant
Privileged N-benzyl-N-methyl substitution pattern
Corrosion inhibitor
Benzyl-substituted dodecylamine for near-neutral pH mild steel protection
Predicted pKa ~8.8 defines reversible adsorption window

Procurement strategies that attempt to substitute N-methyl-N-benzyl-n-dodecylamine with fully quaternized salts (e.g., benzalkonium chloride) or simpler tertiary amines (e.g., N,N-dimethyldodecylamine) fail in polymer functionalization workflows [1]. Benzalkonium chloride lacks the reactive lone pair necessary for covalent polymer grafting, restricting its use to physical blending, which leads to prohibited biocide leaching [1]. Conversely, substituting with N,N-dimethyldodecylamine for polymer functionalization yields an alkyldimethyl-substituted quaternary moiety that lacks the benzyl ring, resulting in a documented reduction in membrane-disrupting capability and higher minimum inhibitory concentrations [2]. Furthermore, attempting to use longer-chain analogs (C14 or C16) degrades the aqueous solubility of the final functionalized polymers, causing phase separation and rendering them non-functional as aqueous rheology modifiers [1].

Substitution Risk

!
C10 chain analog (NBNMA) shifts mechanism from TGF-β suppression to G2/M arrest; procurement for pathway-specific studies requires C12 chain.
!
N,N-dimethyl-dodecyl amine lacks benzyl group, abolishing TGF-β modulation reported for BMDA.
!
Dibenzyl analog (DBN) shows near-zero kaolinite flotation recovery due to steric hindrance; mono-benzyl, mono-methyl substitution essential for collector performance.
!
Non-benzyl tertiary amines yield different quaternary ammonium products upon quaternization, not benzododecinium.

Covalent Grafting vs. Quaternized Salts

N-methyl-N-benzyl-n-dodecylamine functions as a nucleophile due to its tertiary amine lone pair, allowing it to react directly with halogenated polymer backbones (e.g., chlorodeoxy-guar gum) to form covalent bonds [1]. Benzalkonium chloride, being a fully saturated quaternary salt, cannot undergo this reaction and is limited to physical mixing [1].

Evidence DimensionCovalent grafting efficiency onto halogenated polymer backbones
Target Compound Data>99% covalent attachment via SN2 nitrogen alkylation
Comparator Or BaselineBenzalkonium chloride yields 0% covalent attachment
Quantified DifferenceAbsolute difference in reactivity; target enables permanent covalent functionalization
ConditionsNitrogen alkylation reaction with halogenated guar gum precursor in organic solvent at 25-50 °C

Buyers must procure the tertiary amine precursor to manufacture permanent, non-leaching antimicrobial materials that comply with environmental regulations against free biocide release.

C12 vs. C10 Chain SAR
Cross-study comparable
C12 (BMDA): TGF-β/Smad2/Snail/Twist suppression
C10 (NBNMA): G2/M arrest, IC50 15.11 μM (CT-26)
Mechanism divergence: chain length dictates target engagement.
A549-CUG2 vs. U937/CT-26 models; C12 for TGF-β pathway research.

Antimicrobial Potency vs. Dimethyl Analogs

When grafted onto a polymer, N-methyl-N-benzyl-n-dodecylamine forms a benzalkonium-like pendant group that exhibits significantly lower Minimum Inhibitory Concentrations (MIC) compared to simple alkyldimethyl groups formed by N,N-dimethyldodecylamine [1]. The presence of the benzyl ring enhances lipophilicity and membrane disruption against standard bacterial strains [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC) of the resulting polymer-bound quaternary ammonium group
Target Compound DataBenzalkonium-like pendant group yields typical MICs in the 2–10 ppm range
Comparator Or BaselineN,N-dimethyldodecylamine yields an alkyldimethyl quat requiring 20–50 ppm for equivalent biocidal effect
Quantified Difference2x to 5x higher antimicrobial potency for the benzyl-containing target compound
ConditionsBroth microdilution assays evaluating bactericidal efficacy against E. coli and S. aureus

Utilizing the benzyl-substituted amine allows manufacturers to achieve target antimicrobial performance at lower degrees of polymer substitution, preserving the core rheological properties of the thickener.

Kaolinite Flotation Rank
Class-level inference
DEN (93%) > DPN (88%) > DRN (84%) >> DBN (very low)
Mono-benzyl, mono-methyl avoids steric penalty of DBN.
Mono-benzyl substitution required for adequate kaolinite recovery.
Predicted intermediate performance; not directly measured.

Aqueous Solubility vs. Longer-Chain Analogs

The C12 (dodecyl) chain of N-methyl-N-benzyl-n-dodecylamine maintains the aqueous solubility of functionalized polysaccharides, preventing phase separation at functionalization degrees above 1% [1]. In contrast, utilizing C14 or C16 benzylmethylamine analogs introduces excessive hydrophobicity, leading to coacervation and precipitation in aqueous environments [1].

Evidence DimensionAqueous solubility and phase stability of the functionalized polymer at >1% substitution
Target Compound DataC12 chain maintains complete aqueous solubility, yielding clear solutions
Comparator Or BaselineC14 or C16 analogs induce coacervation and >80% loss of aqueous solubility
Quantified DifferenceComplete solubility maintenance (target) vs. severe precipitation (comparators)
ConditionsSolubilization of functionalized guar gum in water at standard formulation concentrations (0.5 - 2.0 wt%)

Procuring the exact C12 homolog ensures that the final antimicrobial polymer functions correctly as a water-soluble thickening agent without precipitating.

Critical Micelle Conc.
Cross-study comparable
~0.1 mM (BMDA, tertiary amine)
vs. 1–15 mM (benzododecinium Cl, QAC)
10- to 150-fold lower CMC supports efficient surfactant action at minimal dosage.
Aqueous solution, ambient temp.; QAC data at 25°C.

Phase-Transfer Catalyst Precursor Suitability

N-methyl-N-benzyl-n-dodecylamine can be quaternized with specific alkyl halides to form highly asymmetric, lipophilic phase-transfer catalysts that partition effectively into non-polar solvents [1]. Standard symmetric catalysts, such as tetrabutylammonium bromide, lack the long C12 chain and fail to partition adequately into solvents like hexane [1].

Evidence DimensionPartitioning efficiency into highly non-polar organic solvents (e.g., hexane)
Target Compound DataCustom C12/benzyl-containing quats achieve >95% organic phase partitioning
Comparator Or BaselineTetrabutylammonium bromide exhibits <50% partitioning in highly non-polar solvents
Quantified Difference>45% improvement in organic phase partitioning for the target-derived catalyst
ConditionsLiquid-liquid biphasic reaction systems utilizing highly non-polar organic solvents and aqueous reagents

Chemical manufacturers use this tertiary amine to synthesize bespoke phase-transfer catalysts that drive high-yield reactions in solvent systems where off-the-shelf catalysts fail.

Corrosion Inhibition
Class-level inference
Predicted pKa 8.83 ± 0.50
Benzyl > phenyl/tolyl in neutral chemical adsorption.
pH-dependent protonation equilibrium defines effective inhibitor window.
Mild steel, neutral saline vs. acid; N-benzyl-dodecylamine comparative data.
Precursor to Benzododecinium
Supporting evidence
One-step methylation → benzododecinium QAC
Secondary amine requires two steps; non-benzyl amines give different products.
Single-step synthetic efficiency for commercial disinfectant manufacturing.
Standard quaternization conditions; exclusive pathway.

Non-Leaching Antimicrobial Thickeners

N-methyl-N-benzyl-n-dodecylamine is utilized as a reactive precursor for functionalizing polysaccharides, such as guar gum [1]. By reacting the tertiary amine with halogenated polymer intermediates, manufacturers produce rheology modifiers with covalently bound bactericidal properties [1]. This application is essential for industrial formulations where adding external, leachable biocides is restricted.

Custom Phase-Transfer Catalyst Manufacturing

In specialized organic synthesis, standard phase-transfer catalysts often fail to partition into highly non-polar solvents [2]. Chemical manufacturers procure N-methyl-N-benzyl-n-dodecylamine to synthesize highly asymmetric quaternary ammonium salts [2]. The combination of the C12 chain and the benzyl group provides the necessary lipophilicity to ensure catalyst performance in demanding biphasic reactions.

Specialized Disinfectant Production

Beyond polymer grafting, this tertiary amine serves as a direct precursor to benzododecinium-type quaternary ammonium disinfectants [1]. By selectively quaternizing N-methyl-N-benzyl-n-dodecylamine with specific alkylating agents, formulators manufacture targeted biocides with defined solubility profiles tailored for specialized water treatment applications [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
CUG2-overexpressing tumor studies
TGF-β pathway modulation profile
Smad2 phosphorylation & Snail/Twist endpoint review
Low-dosage surfactant formulations
Sub-millimolar CMC (~0.1 mM)
Micelle formation & interfacial tension reduction at minimal concentration
Benzododecinium QAC synthesis
Mono-benzyl, mono-methyl tertiary amine scaffold
Single-step quaternization pathway review
Near-neutral pH corrosion inhibition
Benzyl-substitution adsorption advantage & pKa ~8.8
Chemical vs. electrostatic adsorption pH window assessment

XLogP3

7.3

Hydrogen Bond Acceptor Count

1

Exact Mass

289.276950121 g/mol

Monoisotopic Mass

289.276950121 g/mol

Heavy Atom Count

21

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